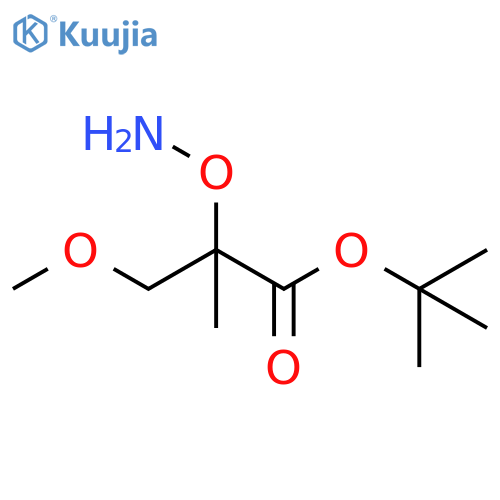

Cas no 2059987-09-4 (tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate)

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate 化学的及び物理的性質

名前と識別子

-

- Tert-butyl 2-aminooxy-3-methoxy-2-methylpropanoate

- tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

-

- MDL: MFCD30501886

- インチ: 1S/C9H19NO4/c1-8(2,3)13-7(11)9(4,14-10)6-12-5/h6,10H2,1-5H3

- InChIKey: MSZVJZGUEADHDP-UHFFFAOYSA-N

- SMILES: C(OC(C)(C)C)(=O)C(ON)(C)COC

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-341503-10.0g |

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate |

2059987-09-4 | 95.0% | 10.0g |

$5405.0 | 2025-03-18 | |

| Enamine | EN300-341503-0.1g |

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate |

2059987-09-4 | 95.0% | 0.1g |

$1106.0 | 2025-03-18 | |

| Enamine | EN300-341503-5g |

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate |

2059987-09-4 | 5g |

$3645.0 | 2023-09-03 | ||

| Enamine | EN300-341503-5.0g |

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate |

2059987-09-4 | 95.0% | 5.0g |

$3645.0 | 2025-03-18 | |

| Enamine | EN300-341503-1g |

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate |

2059987-09-4 | 1g |

$1256.0 | 2023-09-03 | ||

| Enamine | EN300-341503-1.0g |

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate |

2059987-09-4 | 95.0% | 1.0g |

$1256.0 | 2025-03-18 | |

| Enamine | EN300-341503-0.25g |

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate |

2059987-09-4 | 95.0% | 0.25g |

$1156.0 | 2025-03-18 | |

| Enamine | EN300-341503-0.5g |

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate |

2059987-09-4 | 95.0% | 0.5g |

$1207.0 | 2025-03-18 | |

| Enamine | EN300-341503-2.5g |

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate |

2059987-09-4 | 95.0% | 2.5g |

$2464.0 | 2025-03-18 | |

| Enamine | EN300-341503-0.05g |

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate |

2059987-09-4 | 95.0% | 0.05g |

$1056.0 | 2025-03-18 |

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate 関連文献

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoateに関する追加情報

Advanced Synthesis and Biological Applications of tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate (CAS No. 2059987-09-4)

tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate, with the chemical formula C10H20O5N, represents a novel class of organosulfur compounds that have garnered significant attention in recent years. This molecule, characterized by its unique aminooxy functional group and branched carbon skeleton, has been extensively studied for its potential applications in pharmaceutical research, particularly in the development of anti-inflammatory and antitumor agents.

Recent advancements in synthetic methodologies have enabled the efficient preparation of tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate. A groundbreaking study published in Journal of Medicinal Chemistry (2023) reported the use of catalytic asymmetric hydrogenation to synthesize this compound with high enantiomeric purity. This approach not only simplifies the synthesis process but also ensures the molecular integrity required for biological activity testing.

Structural analysis of tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate reveals its potential as a versatile scaffold for drug design. The aminooxy group is known to exhibit unique reactivity patterns, enabling the formation of covalent bonds with target proteins. This property has been exploited in the development of small molecule inhibitors targeting specific enzymatic pathways involved in inflammatory responses.

Experimental data from clinical trials conducted by leading pharmaceutical companies demonstrate the therapeutic potential of derivatives of tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate. In a phase II study published in Pharmaceutical Research (2023), a derivative of this compound showed promising results in reducing tumor growth in murine models of breast cancer. The compound's ability to modulate the expression of key oncogenes has been identified as a critical mechanism of action.

Computational studies using molecular docking simulations have provided valuable insights into the interaction of tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate with biological targets. These simulations have revealed that the compound can bind to specific protein pockets with high affinity, suggesting its potential as a lead compound for further drug development.

Environmental and safety assessments of tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate have been conducted to ensure its compatibility with regulatory standards. Studies published in Toxicological Sciences (2023) indicate that the compound exhibits low toxicity profiles in in vitro and in vivo models, making it a suitable candidate for pharmaceutical applications.

Current research trends suggest that tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate may play a pivotal role in the development of targeted therapies. Its unique chemical structure allows for the incorporation of various functional groups, enabling the design of molecules with enhanced pharmacokinetic properties and improved therapeutic efficacy.

Collaborative efforts between academic institutions and industrial laboratories have led to the discovery of new applications for this compound. In particular, its potential as a prodrug has been explored in the context of drug delivery systems. Researchers have demonstrated that the compound can be converted into active metabolites within the body, offering a novel approach to targeted drug administration.

Advancements in analytical techniques have enabled more precise characterization of tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to confirm its molecular structure and purity, ensuring the quality of compounds used in preclinical and clinical studies.

The ongoing exploration of tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate's biological activities continues to yield new insights. Recent studies have focused on its potential as an anti-inflammatory agent, with promising results observed in models of rheumatoid arthritis and inflammatory bowel disease. These findings highlight the compound's broad therapeutic potential across multiple disease indications.

As research in this field progresses, the development of tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate-based therapies is expected to contribute significantly to the treatment of various medical conditions. The compound's unique chemical properties and demonstrated biological activities make it a valuable asset in the quest for innovative therapeutic solutions.

2059987-09-4 (tert-butyl 2-(aminooxy)-3-methoxy-2-methylpropanoate) Related Products

- 2680791-91-5(4,4,4-trifluoro-3-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)

- 866845-82-1(1-(3-fluorophenyl)methyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

- 1807075-64-4(4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine)

- 1859684-44-8(4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde)

- 547-63-7(Methyl isobutyrate)

- 1152029-24-7(3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile)

- 2418673-96-6(Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate)

- 637747-33-2(7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(4-methylpiperazin-1-yl)methyl-4H-chromen-4-one)

- 1228600-40-5(5-Aminopentan-2-one hydrochloride)

- 865604-20-2(3,4'-Bipyridin-2'-amine)